molecular formula C27H23P B14672641 Phosphorane, triphenyl(3-phenyl-2-propenylidene)- CAS No. 41429-69-0

Phosphorane, triphenyl(3-phenyl-2-propenylidene)-

Cat. No.: B14672641
CAS No.: 41429-69-0
M. Wt: 378.4 g/mol
InChI Key: QXPUWZZNZFHMSH-UHFFFAOYSA-N
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Description

Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:

    Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.

    Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.

Industrial Production Methods

Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.

Common Reagents and Conditions

Major Products

The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .

Scientific Research Applications

Properties

CAS No.

41429-69-0

Molecular Formula

C27H23P

Molecular Weight

378.4 g/mol

IUPAC Name

cinnamylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H

InChI Key

QXPUWZZNZFHMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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